

Efficacy comparison of dydrogesterone in different hormone replacement therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Dehydroprogesterone	
Cat. No.:	B195115	Get Quote

Dydrogesterone in Hormone Replacement Therapy: A Comparative Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals

Dydrogesterone, a retro-progesterone, is a synthetic progestogen structurally related to natural progesterone. Its unique molecular structure provides a high selectivity for progesterone receptors, leading to a favorable tolerability profile in hormone replacement therapy (HRT). This guide provides a comparative analysis of dydrogesterone's efficacy in various HRT regimens, supported by experimental data, to aid in research and development.

Efficacy Comparison of Dydrogesterone-Based HRT

The efficacy of dydrogesterone in HRT is evaluated based on its ability to provide endometrial protection, control bleeding patterns, alleviate vasomotor symptoms, and maintain bone mineral density. Below is a summary of quantitative data from various studies comparing dydrogesterone with other progestogens.

Endometrial Protection

A primary role of progestogen in HRT is to counteract the proliferative effects of estrogen on the endometrium.

Table 1: Endometrial Protection with Dydrogesterone in Continuous Combined HRT

Treatment Regimen (daily)	Study Duration	Number of Subjects (evaluable)	Endometrial Hyperplasia Incidence	Atrophic/In active Endometriu m	Proliferative Endometriu m
1mg E2 + 5mg Dydrogeste rone	1 year	99	0%	85%	7%[1]
1mg E2 + 10mg Dydrogestero ne	1 year	102	0%	90%	3%[1]
2mg E2 + 10mg Dydrogestero ne	1 year	98	0%	88%	2%[1]
0.625mg CEE + 5mg MPA	1 year	102	2%	Not Reported	Not Reported[2]

| 0.625mg CEE + 10mg MPA | 1 year | 66 | 0% | Not Reported | Not Reported[2] |

E2: Estradiol; CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate. Data for MPA is from a separate study for contextual comparison.

Bleeding Patterns and Amenorrhea Rates

Predictable bleeding patterns and a high rate of amenorrhea are crucial for patient compliance in continuous combined HRT.

Table 2: Amenorrhea Rates with Dydrogesterone-Based Continuous Combined HRT

Treatment Regimen (daily)	Study Duration	Amenorrhea Rate (Cycles 10-12)
1mg E2 + 5mg Dydrogesterone	1 year	81%
0.5mg E2 + 2.5mg Dydrogesterone	1 year	88%[3][4]

| 1mg E2 / 0.5mg NETA | 1 year | 72% |

E2: Estradiol; NETA: Norethisterone Acetate. Data for NETA is from a separate study for contextual comparison.

Vasomotor Symptom Relief

The primary indication for HRT is the relief of vasomotor symptoms such as hot flushes and night sweats.

Table 3: Reduction in Vasomotor Symptoms

Treatment Regimen (daily)	Study Duration	Baseline Mean Hot Flushes/Day	Mean Reduction in Hot Flushes/Day from Baseline
0.5mg E2 + 2.5mg Dydrogesterone	12 weeks	10.4	5.9[5][6]

| Placebo | 12 weeks | 10.4 | 4.5[5][6] |

Bone Mineral Density

HRT is effective in preventing postmenopausal bone loss and reducing the risk of osteoporotic fractures.

Table 4: Change in Bone Mineral Density (BMD) with Dydrogesterone-Based HRT vs. Tibolone

Treatment Regimen (daily)	Study Duration	Mean % Change in Lumbar Spine BMD	Mean % Change in Total Hip BMD
1mg E2 + 10mg Dydrogesterone	1 year	+1.45%	+0.87%
1mg E2 + 10mg Dydrogesterone	2 years	+1.40%	+1.3%
1mg E2 + 10mg Dydrogesterone	3 years	-0.18%	-0.43%
2.5mg Tibolone	1 year	-0.097%	-0.22%
2.5mg Tibolone	2 years	-0.67%	-0.67%

| 2.5mg Tibolone | 3 years | -1.26% | -1.01% |

Data derived from a retrospective study comparing Estradiol + Dydrogesterone with Tibolone.

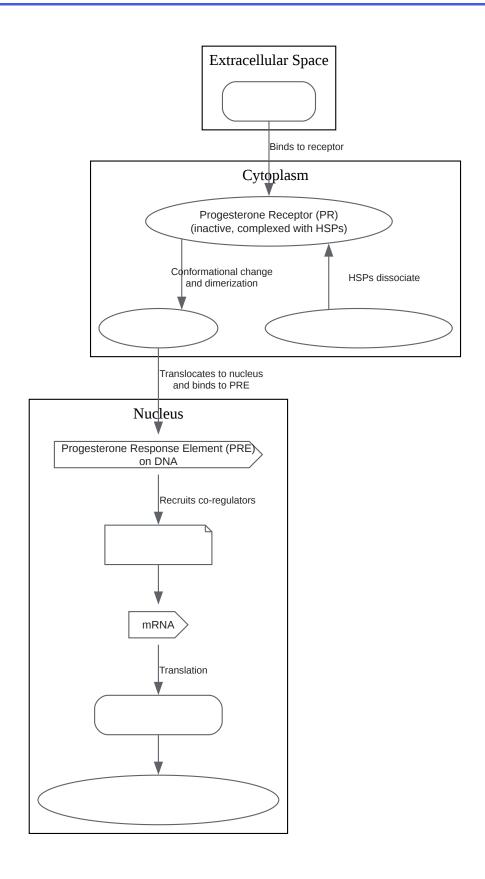
Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative protocols from studies evaluating dydrogesterone in HRT.

Study on Endometrial Safety of Continuous Combined Estradiol and Dydrogesterone

- Study Design: A multicenter, randomized, double-blind study.
- Participants: Healthy, non-hysterectomized postmenopausal women with symptoms of estrogen deficiency.
- Intervention: Participants were randomized to receive continuous combined therapy of 17β-estradiol (0.5mg) and dydrogesterone (2.5mg) or placebo daily for one year.
- Primary Outcome: Incidence of endometrial hyperplasia or a more serious endometrial outcome.

 Methodology: Endometrial biopsies were performed at baseline and at the end of the oneyear treatment period. The biopsies were assessed by a central pathologist blinded to the treatment allocation. Bleeding and spotting were recorded daily by the participants in a diary[3][4].

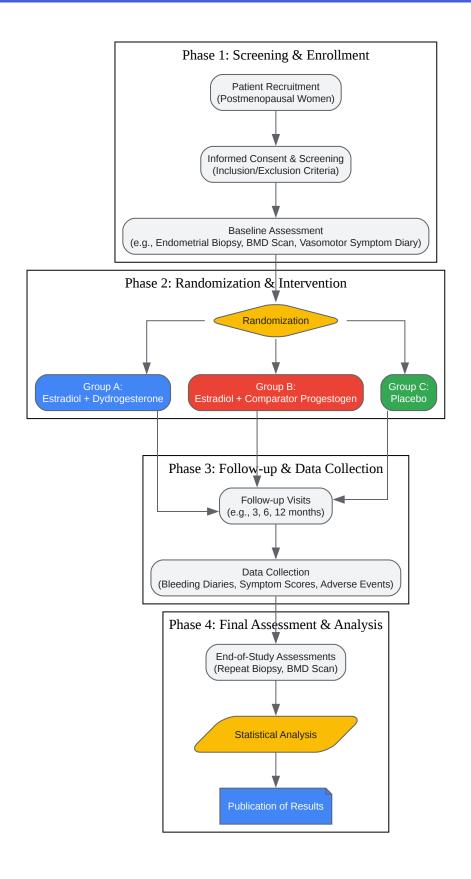

Crossover Trial Comparing Dydrogesterone and Norethisterone on Lipoproteins and Inflammatory Markers

- Study Design: A crossover, randomized trial.
- Participants: 25 non-hysterectomized postmenopausal women.
- Intervention: Participants received two preparations of HRT, each for three 28-day treatment cycles. Both regimens included 1mg of estradiol taken continuously. One regimen included 10mg of dydrogesterone and the other 1mg of norethisterone, both taken sequentially.
- Methodology: Measurements of lipoproteins and inflammatory markers were taken at baseline and on the last day of the estradiol phase and the last day of the progestogen phase in the third treatment cycle of each regimen[4].

Visualizing Mechanisms and Workflows Progesterone Receptor Signaling Pathway

Dydrogesterone exerts its effects by binding to and activating progesterone receptors (PR), which exist as two main isoforms, PR-A and PR-B. This binding initiates a cascade of molecular events that regulate gene expression in target tissues like the endometrium.

Click to download full resolution via product page


Dydrogesterone's genomic signaling pathway via progesterone receptors.

Typical Experimental Workflow for an HRT Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing different HRT regimens.

Click to download full resolution via product page

A generalized workflow for a randomized controlled HRT clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. doaj.org [doaj.org]
- 3. [Dihydrogesterone vs. medroxyprogesterone acetate in association with transdermal estradiol in postmenopausal substitution treatment] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dydrogesterone and norethisterone, in combination with oestradiol, on lipoproteins and inflammatory markers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-low-dose estradiol and dydrogesterone: a phase III study for vasomotor symptoms in China PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy comparison of dydrogesterone in different hormone replacement therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195115#efficacy-comparison-of-dydrogesterone-in-different-hormone-replacement-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com